N-(2-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBONYL}PHENYL)ACETAMIDE
Overview
Description
N-(2-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBONYL}PHENYL)ACETAMIDE is a complex organic compound characterized by the presence of a benzodioxole ring, a piperazine moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBONYL}PHENYL)ACETAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Piperazine Derivative Formation: The benzodioxole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine derivative.
Acetamide Formation: The final step involves the acylation of the piperazine derivative with acetic anhydride or acetyl chloride to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(2-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
- 3-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBONYL}-6,7-DIMETHOXY-2H-CHROMEN-2-ONE
- 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-3-[ (Z)-(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-9-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
Uniqueness: N-(2-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBONYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-15(25)22-18-5-3-2-4-17(18)21(26)24-10-8-23(9-11-24)13-16-6-7-19-20(12-16)28-14-27-19/h2-7,12H,8-11,13-14H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCPPPAWFPSYKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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